Trimebutine is a spasmolytic agent that regulates intestinal and colonic motility and relieves abdominal pain with antimuscarinic and weak mu opioid agonist effects. It is marketed for the treatment of irritable bowel syndrome (IBS) and lower gastrointestinal tract motility disorders, with IBS being one of the most common multifactorial GI disorders. It is used to restore normal bowel function and is commonly present in pharmaceutical mixtures as trimebutine maleate salt form. Trimebutine is not a FDA-approved drug, but it is available in Canada and several other international countries.
Proposed spasmolytic with possible local anesthetic action used in gastrointestinal disorders.
Trimebutine
CAS No.: 39133-31-8
Cat. No.: VC20747542
Molecular Formula: C22H29NO5
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 39133-31-8 |
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Molecular Formula | C22H29NO5 |
Molecular Weight | 387.5 g/mol |
IUPAC Name | [2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
Standard InChI | InChI=1S/C22H29NO5/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5/h8-14H,7,15H2,1-6H3 |
Standard InChI Key | LORDFXWUHHSAQU-UHFFFAOYSA-N |
SMILES | CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C |
Canonical SMILES | CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C |
Melting Point | 78-82 |
Chemical Structure and Basic Properties
Trimebutine, chemically known as 3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutylester, is a synthetic compound that has been utilized in clinical practice for over five decades . It is commonly available in pharmaceutical formulations as trimebutine maleate salt form . Unlike most antispasmodics that are primarily focused on a single mechanism, trimebutine exhibits a complex pharmacological profile that enables it to modulate both hypermotility and hypomotility disorders of the gastrointestinal tract .
The compound's unique structure contributes to its ability to interact with multiple receptor systems and ion channels, making it a versatile therapeutic option for gastrointestinal disorders characterized by motility dysfunction and visceral hypersensitivity . This distinct pharmacological profile has maintained trimebutine's clinical relevance despite the development of newer agents.
Pharmacological Mechanisms
Opioid Receptor Interactions
Trimebutine exerts its actions primarily through an agonist effect on peripheral mu, kappa, and delta opiate receptors located throughout the gastrointestinal tract . It shows particular selectivity for mu opioid receptors compared to delta or kappa receptors, though with lower affinity than their natural ligands . This interaction with opioid receptors contributes significantly to its effects on gut motility and pain perception .
Importantly, N-monodesmethyl-trimebutine (nor-trimebutine), the main metabolite of trimebutine, also binds to opioid receptors on brain membranes and myenteric synaptosomes, potentially extending the compound's therapeutic effects .
Ion Channel Modulation
Trimebutine functions as a multiple-ion channel modulator in the gastrointestinal tract . This property allows it to have concentration-dependent effects on smooth muscle:
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At lower concentrations (1-10μM), trimebutine depolarizes the resting membrane potential without affecting contraction amplitude, primarily through inhibition of outward potassium currents .
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At higher concentrations (100-300μM), it reduces the amplitude of spontaneous contractions and action potentials by inhibiting L-type Ca²⁺ channels and inward calcium current .
The compound also activates T-type Ca²⁺ channels, which contributes to its effects on gastric emptying and intestinal contractility . Additionally, trimebutine inhibits calcium-dependent potassium currents in a concentration-dependent manner, further influencing smooth muscle contractility .
Gastrointestinal Peptide Modulation
Trimebutine influences the release of various gastrointestinal peptides, including:
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Stimulating the release of motilin, a peptide hormone that promotes gastric and intestinal motility .
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Modulating the release of other peptides such as vasoactive intestinal peptide, gastrin, and glucagon .
This neuromodulatory action contributes to trimebutine's ability to normalize gut motility patterns in various functional gastrointestinal disorders .
Antimuscarinic Effects
The compound exhibits antimuscarinic activity, antagonizing muscarinic acetylcholine receptors M1, M2, M3, and M4 . This additional property enhances its spasmolytic effects and contributes to pain relief in functional gastrointestinal disorders .
Physiological Effects on the Gastrointestinal Tract
Motility Regulation
Trimebutine has a unique "dual function" on gastrointestinal motility, enabling it to either stimulate or inhibit spontaneous contractions depending on the baseline contractile state . This bidirectional effect makes it particularly valuable for treating functional gastrointestinal disorders characterized by irregular motility patterns.
Specifically, trimebutine:
This comprehensive action throughout the entire gastrointestinal tract explains trimebutine's efficacy in various functional gastrointestinal disorders affecting different segments of the digestive system.
Visceral Sensitivity Modulation
Beyond its effects on motility, trimebutine has been shown to decrease reflexes induced by distension of the gut lumen in animals, suggesting a role in modulating visceral sensitivity . This property is particularly relevant for treating functional gastrointestinal disorders characterized by visceral hypersensitivity, such as irritable bowel syndrome .
A recent study demonstrated that trimebutine attenuates increased postprandial sigmoid motor activity specifically in patients with constipation-predominant irritable bowel syndrome, while having no effect on normal subjects . This finding suggests a normalizing effect on aberrant gut sensorimotor function rather than a general suppressant effect.
Pharmacokinetics
Absorption and Distribution
Trimebutine, whether in free base or salt form, is rapidly absorbed after oral administration . Following a single oral dose of 200mg, peak plasma concentration is reached after approximately 0.80 hours . This rapid absorption contributes to its prompt onset of action in relieving gastrointestinal symptoms.
The compound is minimally bound to plasma proteins, with only about 5% binding to serum albumin both in vivo and in vitro . Trimebutine tends to accumulate in highest concentrations in the stomach and intestinal walls, which aligns with its primary site of action .
Metabolism and Elimination
Trimebutine undergoes extensive hepatic first-pass metabolism . The main metabolite, nortrimebutine (N-monodesmethyltrimebutine), retains pharmacological activity on the colon and can undergo further N-demethylation to form N-didesmethyltrimebutine .
Other metabolic pathways include:
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Hydrolysis of the ester bond followed by sequential N-demethylation
The bioavailability data for trimebutine is summarized in the following table based on measured pharmacokinetic parameters:
Parameter | Geometric Mean | Arithmetic Mean (CV%) | Ratio of Geometric Means (%) |
---|---|---|---|
AUCT (ng·hr/mL) | 55.7 | 69.6 (61) | 90.8 |
AUCI (ng·hr/mL) | 59.1 | 73.8 (63) | 91.8 |
Cmax (ng/mL) | 36.7 | 49.3 (77) | 87.1 |
Tmax (hr)* | - | 0.80 (47.4) | - |
t1/2 (hr)* | - | 2.77 (63) | - |
*From comparative bioavailability data for 200mg trimebutine maleate tablets
Clinical Applications and Efficacy
Irritable Bowel Syndrome
Trimebutine has been extensively studied for the management of irritable bowel syndrome (IBS), with numerous clinical trials demonstrating its efficacy . Its ability to normalize abnormal motility patterns and reduce visceral hypersensitivity makes it particularly suitable for this multifaceted disorder .
A three-part controlled study demonstrated that 200mg trimebutine administered three times daily for 3 days produced rapid relief of IBS symptoms and was significantly more effective than placebo (p<0.001) . The study also found that when the dosage was halved, the significant advantage over placebo was lost, suggesting a dose-dependent effect .
In medium-term studies (2-4 weeks), trimebutine at doses of 300-600mg daily demonstrated significant improvement in various IBS symptoms, including abdominal pain, constipation, diarrhea, and distention/flatulence . Notably, trimebutine showed particular efficacy in normalizing alternating constipation and diarrhea, with statistically significant improvement compared to placebo (p<0.01) .
Comparative Efficacy Studies
When compared with other antispasmodics, trimebutine has demonstrated comparable or superior efficacy. In controlled trials comparing trimebutine (200mg three times daily) with mebeverine (100mg three or four times daily) over a 2-week period, both medications provided statistically significant improvement of IBS symptoms after two and four weeks of treatment .
Interestingly, the improvement obtained with trimebutine during the third and fourth weeks of treatment was significantly superior (p<0.001) to that observed with mebeverine, suggesting potentially greater long-term benefits .
Dosing Regimens and Administration
The efficacy of trimebutine has been demonstrated across various dosing regimens, with the optimal therapeutic range generally between 300-600mg per day in divided doses . Based on clinical studies, the following dosing approaches have shown efficacy:
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Short-term treatment (3 days): 200mg three times daily for rapid symptom relief
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Medium-term treatment (2-4 weeks): 200mg three times daily or 100-200mg three times daily
Most clinical trials utilized a single or double-blind cross-over design to minimize placebo effects, which are known to be substantial in functional gastrointestinal disorders . Assessment of treatment efficacy typically involved evaluating the severity of symptoms (abdominal pain, constipation, diarrhea, etc.) before and during treatment on a scale ranging from absent to severe .
Recent Research and Future Directions
Recent research has expanded understanding of trimebutine's mechanisms and potential applications. In addition to its established gastrointestinal effects, emerging research suggests that trimebutine may have other biological activities:
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Inhibitory effects on the growth and migration of glioma cells in a dose- and time-dependent manner
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Suppression of Toll-like receptor signaling pathways in macrophages, suggesting potential anti-inflammatory properties
These findings point to potential new therapeutic applications for trimebutine beyond gastrointestinal disorders, though further research is needed to establish clinical relevance.
Additionally, optimization of drug delivery systems for trimebutine continues to be an area of development, with recent research focusing on analytical methods for determining trimebutine in different formulations and biological samples .
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